2-Amino-5-(piperidin-1-yl)phenol
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Overview
Description
2-Amino-5-(piperidin-1-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group with an amino substituent. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(piperidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(piperidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMF or ethanol are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
2-Amino-5-(piperidin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-(piperidin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-piperidinyl)phenol
- 2-Amino-5-(morpholin-4-yl)phenol
- 2-Amino-5-(pyrrolidin-1-yl)phenol
Uniqueness
2-Amino-5-(piperidin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-5-piperidin-1-ylphenol |
InChI |
InChI=1S/C11H16N2O/c12-10-5-4-9(8-11(10)14)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2 |
InChI Key |
BMRXPAHDSRDDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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